![molecular formula C22H16BrClN2S B2400655 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole CAS No. 1226433-21-1](/img/structure/B2400655.png)
2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole
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Overview
Description
2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole, also known as BCTCB, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of imidazole derivatives and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole may also induce apoptosis in cancer cells by activating certain signaling pathways. Further research is needed to fully understand the mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole.
Biochemical and Physiological Effects:
2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has been shown to have various biochemical and physiological effects. Studies have reported that 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole can induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has been shown to have anti-inflammatory properties and can inhibit the production of certain inflammatory cytokines.
Advantages And Limitations For Lab Experiments
2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential in various scientific research applications. However, there are also limitations to using 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole in lab experiments. 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole is not widely available, and its use may be limited due to its potential toxicity and lack of information on its long-term effects.
Future Directions
There are several future directions for research on 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole. Further studies are needed to fully understand the mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole and its potential applications in cancer research and treatment. Additionally, studies are needed to investigate the potential side effects and long-term effects of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole. Further research is also needed to develop more efficient and cost-effective methods for synthesizing 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole. Finally, studies are needed to investigate the potential use of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole is a chemical compound that has shown potential in scientific research applications, particularly in the field of cancer research. The synthesis method of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has been reported in scientific literature, and studies have shown that 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has anti-cancer properties and can inhibit the growth of various cancer cells. 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has also been shown to induce apoptosis in cancer cells and has potential in the treatment of fungal infections. Further research is needed to fully understand the mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole and its potential applications in cancer research and treatment.
Synthesis Methods
2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde, 4-bromobenzyl bromide, and thiourea in the presence of a base. Another method involves the reaction of 4-chlorobenzaldehyde, 4-bromobenzyl bromide, and ammonium thiocyanate in the presence of a base. These methods have been reported in scientific literature and have resulted in the successful synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole.
Scientific Research Applications
2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has anti-cancer properties and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has shown potential in the treatment of fungal infections, such as candidiasis.
properties
IUPAC Name |
2-benzylsulfanyl-5-(4-bromophenyl)-1-(4-chlorophenyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2S/c23-18-8-6-17(7-9-18)21-14-25-22(27-15-16-4-2-1-3-5-16)26(21)20-12-10-19(24)11-13-20/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQIKVRNLHCWBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole |
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